molecular formula C16H16N2O4 B12997125 2-(2,3-dimethylphenoxy)-N-(4-nitrophenyl)acetamide

2-(2,3-dimethylphenoxy)-N-(4-nitrophenyl)acetamide

Cat. No.: B12997125
M. Wt: 300.31 g/mol
InChI Key: FDIYLVLRSCZIFW-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-(4-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a phenoxy group substituted with two methyl groups at the 2 and 3 positions, and an acetamide group bonded to a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-(4-nitrophenyl)acetamide typically involves the reaction of 2,3-dimethylphenol with chloroacetyl chloride to form 2-(2,3-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 4-nitroaniline to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.

    Substitution: Nucleophiles such as amines or thiols can react with the acetamide group under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: 2-(2,3-dimethylphenoxy)-N-(4-aminophenyl)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-(4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxy and acetamide groups may also contribute to the compound’s overall biological activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dimethylphenoxy)-N-(4-aminophenyl)acetamide: A reduction product of the compound.

    2-(2,3-dimethylphenoxy)acetamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    N-(4-nitrophenyl)acetamide: Lacks the phenoxy group, affecting its overall properties and reactivity.

Uniqueness

2-(2,3-dimethylphenoxy)-N-(4-nitrophenyl)acetamide is unique due to the presence of both the phenoxy and nitro groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C16H16N2O4/c1-11-4-3-5-15(12(11)2)22-10-16(19)17-13-6-8-14(9-7-13)18(20)21/h3-9H,10H2,1-2H3,(H,17,19)

InChI Key

FDIYLVLRSCZIFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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